molecular formula C15H17N3O2 B5724494 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea

Cat. No.: B5724494
M. Wt: 271.31 g/mol
InChI Key: VQWLVIOAPSPFBW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a methylpyridinyl group attached to a urea moiety

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-20-13-7-5-12(6-8-13)17-15(19)18-14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWLVIOAPSPFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 4-ethoxyaniline with 5-methyl-2-isocyanatopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea
  • 1-(4-Ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea
  • 1-(4-Ethoxyphenyl)-3-(5-chloropyridin-2-yl)urea

Uniqueness: 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is unique due to the specific combination of the ethoxyphenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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